molecular formula C9H10N2 B14327490 1-Ethylpyrrolo[1,2-a]pyrazine CAS No. 106100-41-8

1-Ethylpyrrolo[1,2-a]pyrazine

Cat. No.: B14327490
CAS No.: 106100-41-8
M. Wt: 146.19 g/mol
InChI Key: CAWIRFPUNOIABS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common synthetic route involves the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another method includes the oxidative ring-opening process of 1H-pyrrolo[1,2-a]pyrazine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Ethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-Ethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth . Its antitumor activity could be linked to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpyrrolo[1,2-a]pyrazine stands out due to its unique combination of biological activities, including antimicrobial, antiviral, and antitumor properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

CAS No.

106100-41-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1-ethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H10N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-7H,2H2,1H3

InChI Key

CAWIRFPUNOIABS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN2C1=CC=C2

Origin of Product

United States

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